Cas no 725728-41-6 (L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-)

L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- 化学的及び物理的性質
名前と識別子
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- L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-
- (R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid
- MFCD20271046
- CS-0162192
- 725728-41-6
- (R)-2-Amino-2-methyl-3-(tritylthio)propanoicacid
- (2R)-2-amino-2-methyl-3-tritylsulfanylpropanoic acid
- D81281
- BS-45984
- 2-Methyl-S-trityl-L-cysteine
- beta-Me-Cys(Trt)-OH
- L-Cysteine, 2-methyl-S-(triphenylmethyl)-
-
- インチ: InChI=1S/C23H23NO2S/c1-22(24,21(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17,24H2,1H3,(H,25,26)/t22-/m0/s1
- InChIKey: RBYOBJVKEXOCNP-QFIPXVFZSA-N
- SMILES: CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N
計算された属性
- 精确分子量: 377.14495015g/mol
- 同位素质量: 377.14495015g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 433
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.6Ų
- XLogP3: 2.1
L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R39700-100mg |
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid |
725728-41-6 | 97% | 100mg |
¥557.0 | 2024-07-19 | |
Ambeed | A1228618-100mg |
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid |
725728-41-6 | 97% | 100mg |
$111.0 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ982-50mg |
L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- |
725728-41-6 | 97% | 50mg |
1211.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ982-200mg |
L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- |
725728-41-6 | 97% | 200mg |
3028.0CNY | 2021-07-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R39700-1g |
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid |
725728-41-6 | 97% | 1g |
¥2553.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R39700-250mg |
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid |
725728-41-6 | 97% | 250mg |
¥946.0 | 2024-07-19 | |
Ambeed | A1228618-50mg |
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid |
725728-41-6 | 97% | 50mg |
$53.0 | 2024-05-28 | |
1PlusChem | 1P01KKK6-50mg |
(R)-2-Amino-2-methyl-3-(tritylthio)propanoicacid |
725728-41-6 | 97% | 50mg |
$53.00 | 2024-04-21 | |
1PlusChem | 1P01KKK6-1g |
(R)-2-Amino-2-methyl-3-(tritylthio)propanoicacid |
725728-41-6 | 97% | 1g |
$383.00 | 2024-04-21 | |
abcr | AB563711-250mg |
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid; . |
725728-41-6 | 250mg |
€262.20 | 2024-04-16 |
L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-に関する追加情報
L-Cysteine, 2-Methyl-S-(Triphenylmethyl)-: A Comprehensive Overview
L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- (CAS No. 725728-41-6) is a unique sulfur-containing amino acid derivative with significant applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis. This compound is a modified version of L-cysteine, a naturally occurring amino acid that plays a critical role in biological systems. The addition of the triphenylmethyl group introduces novel properties, making it a valuable compound for research and industrial purposes.
The triphenylmethyl group attached to the sulfur atom of cysteine enhances the compound's stability and reactivity. This modification allows L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- to serve as an efficient precursor in the synthesis of complex molecules. Recent studies have highlighted its potential in the development of advanced materials and drug delivery systems. For instance, researchers have explored its use in creating bioactive polymers that can mimic natural biological processes.
In the pharmaceutical industry, L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- has shown promise as a building block for peptide synthesis. Its ability to form stable bonds under mild conditions makes it ideal for constructing complex peptide structures. Additionally, its sulfur-containing functionality enables it to participate in redox reactions, which are crucial for many biochemical processes.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of L-Cysteine, 2-Methyl-S-(Triphenylmethyl)-. Quantum mechanical simulations have revealed its electronic structure and reactivity patterns, which are essential for designing new synthetic pathways. These findings have been published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters*, underscoring its importance in contemporary research.
The synthesis of L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The key steps include the selective protection of functional groups and the precise installation of the triphenylmethyl substituent. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for large-scale production.
One of the most exciting applications of L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- is in the field of drug discovery. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This capability is particularly valuable in the development of novel therapeutics targeting complex diseases such as cancer and neurodegenerative disorders.
In conclusion, L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- (CAS No. 725728-41-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its distinctive properties and recent research breakthroughs position it as a key player in advancing scientific innovation. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic research and industrial applications.
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